molecular formula C21H16O4 B3875724 3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one

3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one

Cat. No. B3875724
M. Wt: 332.3 g/mol
InChI Key: SHFKPMMPXAKFAO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one, commonly known as MDMP, is a chemical compound that has gained significant attention in scientific research. It is a member of the phenylindole family and has been studied for its potential therapeutic applications. MDMP is a synthetic compound that can be synthesized using various methods.

Mechanism of Action

The exact mechanism of action of MDMP is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It may also modulate other neurotransmitter systems, such as the dopamine and noradrenaline systems. The compound's mechanism of action may underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
MDMP has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MDMP has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. The compound's structure can be modified to investigate its structure-activity relationship. However, MDMP also has limitations, including its potential toxicity and the need for further safety studies.

Future Directions

There are several future directions for the research on MDMP. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to investigate its potential use in the treatment of mood disorders, such as depression and anxiety. Further studies are needed to elucidate the compound's mechanism of action and to investigate its safety and toxicity. Additionally, the development of novel analogs of MDMP may lead to the discovery of more potent and selective compounds.
In conclusion, MDMP is a synthetic compound that has gained significant attention in scientific research. It has potential therapeutic applications and has been investigated for its antidepressant and anxiolytic effects. The compound's mechanism of action is not fully understood, but it is believed to act as a serotonin receptor agonist. MDMP has several advantages for laboratory experiments, but further safety studies are needed. There are several future directions for the research on MDMP, including investigating its potential therapeutic applications and developing novel analogs of the compound.

Scientific Research Applications

MDMP has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound has shown promising results in animal studies, indicating its potential for further clinical development.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxynaphthalen-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-19-11-8-15-4-2-3-5-16(15)21(19)17(22)9-6-14-7-10-18-20(12-14)25-13-24-18/h2-12H,13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFKPMMPXAKFAO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-yl)-1-(2-methoxy-1-naphthyl)-2-propen-1-one

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